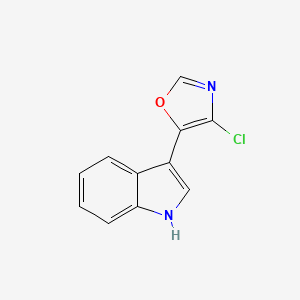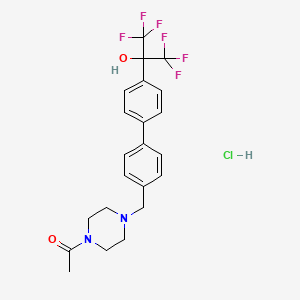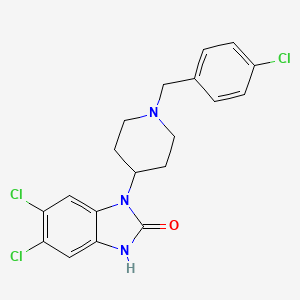
Streptochlorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptochlorin is a potent antiangiogenic agent . It is derived from Streptomyces roseolilacinus . The molecular weight of Streptochlorin is 218.64 and its molecular formula is C11H7ClN2O .
Synthesis Analysis
Based on the structures of natural products streptochlorin and pimprinine derived from marine or soil microorganisms, a series of streptochlorin derivatives containing the nitrile group were designed and synthesized through acylation and oxidative annulation . The antifungal activity data indicated that non-substituent or alkyl substituent at the 2-position of oxazole ring were favorable for antifungal activity .
Molecular Structure Analysis
The molecular structure of Streptochlorin is C11H7ClN2O . The average mass is 218.639 Da and the monoisotopic mass is 218.024689 Da .
Chemical Reactions Analysis
Based on the parent structures of streptochlorin and pimprinine, a series of streptochlorin derivatives containing the nitrile group were effectively synthesized from indole, through acylation and oxidative annulation .
Physical And Chemical Properties Analysis
Streptochlorin has a density of 1.4±0.1 g/cm3, a boiling point of 419.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 207.6±25.9 °C .
Applications De Recherche Scientifique
Antifungal Applications
Streptochlorin has shown significant potential as an antifungal agent . In a study, Streptochlorin derivatives were found to prevent many phytopathogens . Some compounds even showed 99.9% growth inhibition against Gibberella zeae and Alternaria Leaf Spot under 50 μg/mL . Another study designed and synthesized a series of Streptochlorin derivatives containing the nitrile group, which demonstrated over 85% growth inhibition against Botrytis cinerea, Gibberella zeae, and Colletotrichum lagenarium .
Structural Optimization for Bioactivity
Streptochlorin has been used as a parent structure for structural optimization in the search for novel bioactive lead compounds . The combination strategy of structural features of Streptochlorin and another indole alkaloid, Pimprinine, has been used to design and synthesize target compounds .
Synthesis Methodology
Streptochlorin has been efficiently synthesized using a three-step method . This method could be beneficial for the large-scale production of Streptochlorin for various applications.
Molecular Docking Studies
Molecular docking models have indicated that certain Streptochlorin derivatives bind with leucyl-tRNA synthetase in a similar mode as AN2690 . This provides useful insight into the development of new target molecules and the study of the mode of action for antifungal activity .
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed the relationship between the 5-(3’-indolyl)oxazole scaffold of Streptochlorin and its antifungal activity . These studies provide valuable information for the design of new Streptochlorin derivatives with enhanced bioactivity .
Anti-Inflammatory Applications
Although not as extensively studied as its antifungal applications, Streptochlorin has also shown potential in anti-inflammatory applications . The effects of Streptochlorin on cell infiltration into the lung and proinflammatory cytokine secretion were monitored in a study .
Safety and Hazards
Orientations Futures
Further structural modifications are required to improve the antifungal activity of Streptochlorin . Some compounds have shown excellent effects, and this is highlighted by compounds 4a and 5a, displaying 99.9% growth inhibition against Gibberella zeae and Alternaria Leaf Spot under 50 μg/mL, respectively .
Propriétés
IUPAC Name |
4-chloro-5-(1H-indol-3-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(15-6-14-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJGKRXUHPPLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(N=CO3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Streptochlorin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)

![4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-Nitrophenyl)ethyl]carbamoyl}-1h-Indol-1-Yl)methyl]biphenyl-2-Carboxylic Acid](/img/structure/B610964.png)



![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)